5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine
CAS No.:
Cat. No.: VC16526449
Molecular Formula: C8H6BrN3S
Molecular Weight: 256.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrN3S |
|---|---|
| Molecular Weight | 256.12 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-1,2,4-thiadiazol-3-amine |
| Standard InChI | InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
| Standard InChI Key | MUIAPFGDKVRNJW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=NS2)N)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (systematic IUPAC name: 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine) has the molecular formula C₈H₆BrN₃S and a molecular weight of 256.12 g/mol . Its structure comprises a 1,3,4-thiadiazole ring—a five-membered heterocycle containing one sulfur and two nitrogen atoms—with a 4-bromophenyl group at the 5-position and an amine group at the 2-position (Fig. 1). The bromine atom at the para position of the phenyl ring contributes to the molecule’s electronic properties and steric bulk, influencing its crystallization behavior .
Crystallographic Characteristics
Single-crystal X-ray diffraction studies reveal that the title compound forms two distinct solid-state architectures depending on the co-former used:
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Co-crystalline Adduct with 4-Nitrobenzoic Acid (I): A 1:1 adduct stabilized by N–H⋯O/O–H⋯O hydrogen bonds, forming heterodimers with a dihedral angle of 22.11° between the thiadiazole and phenyl rings .
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Salt with 3,5-Dinitrosalicylic Acid (II): A proton-transfer salt exhibiting near-planar geometry (dihedral angle: 2.1°) and extended hydrogen-bonding networks, including conjoined R⁴₆(12) and S(6) motifs .
Table 1: Key Crystallographic Parameters
| Parameter | Co-crystal (I) | Salt (II) |
|---|---|---|
| Dihedral Angle (°) | 22.11 | 2.1 |
| Br⋯O Distance (Å) | 3.296 | 3.104 |
| π–π Separation (Å) | 3.4624 | N/A |
| Hydrogen-Bond Motifs | R²₂(8) | R²₂(8), R⁴₆(12) |
Synthesis and Crystallization
Synthetic Methodology
The compound is synthesized via refluxing equimolar amounts of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with either 4-nitrobenzoic acid or 3,5-dinitrosalicylic acid in a 50% ethanol–water solution. Partial solvent evaporation yields colorless needles (I) or yellow plates (II), suitable for X-ray analysis . The reaction proceeds without catalysts, leveraging the acidity of the carboxylic acid co-formers to facilitate proton transfer or co-crystal formation.
Crystal Growth Mechanisms
In the co-crystal (I), heterodimers propagate into one-dimensional chains along the b-axis via N–H⋯N hydrogen bonds, while π–π interactions between thiadiazole rings (3.4624 Å) enhance lattice stability . In contrast, the salt (II) forms centrosymmetric heterotetramers through N–H⋯O bonds to nitro and phenolic oxygen atoms, creating a three-dimensional network .
Intermolecular Interactions and Packing Motifs
Hydrogen-Bonding Networks
Both structures feature primary R²₂(8) hydrogen-bonded rings:
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Co-crystal (I): N–H⋯O (2.06 Å) and O–H⋯O (1.82 Å) interactions between the thiadiazole amine and 4-nitrobenzoic acid .
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Salt (II): Dual N–H⋯O bonds (2.09 Å and 2.19 Å) from the protonated thiadiazolium ion to the deprotonated 3,5-dinitrosalicylate anion .
Halogen Bonding and π–π Stacking
Short Br⋯O interactions (3.104–3.296 Å) compete with hydrogen bonds to direct molecular packing . In (I), face-to-face π–π stacking between thiadiazole rings further stabilizes the lattice, a feature absent in (II) due to its planar geometry.
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